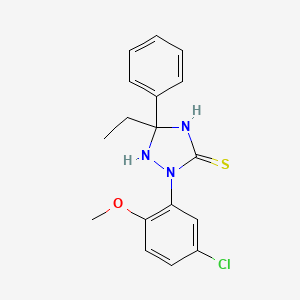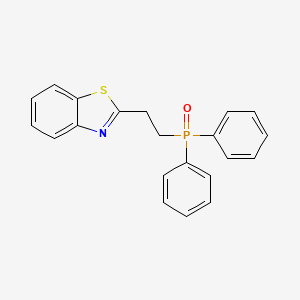![molecular formula C31H51Br2ClO2 B4312475 5,6-DIBROMO-17-(1,5-DIMETHYLHEXYL)-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 3-CHLOROBUTANOATE](/img/structure/B4312475.png)
5,6-DIBROMO-17-(1,5-DIMETHYLHEXYL)-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 3-CHLOROBUTANOATE
Descripción general
Descripción
5,6-Dibromocholestan-3-yl 3-chlorobutanoate: is a synthetic organic compound that belongs to the class of cholestane derivatives It is characterized by the presence of bromine atoms at the 5th and 6th positions of the cholestane backbone and a chlorobutanoate ester group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-DIBROMO-17-(1,5-DIMETHYLHEXYL)-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 3-CHLOROBUTANOATE typically involves the bromination of cholestane derivatives followed by esterification. One common method involves the bromination of cholesterol to form 5,6-dibromocholestan-3-one. This intermediate is then reacted with 3-chlorobutanoic acid in the presence of a suitable catalyst to form the desired ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the brominated positions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products:
- Oxidized derivatives of the cholestane backbone.
- Alcohols resulting from the reduction of the ester group.
- Substituted derivatives with various functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex cholestane derivatives.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential effects on biological membranes due to its structural similarity to cholesterol.
- Used in studies related to lipid metabolism and transport.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of diseases related to cholesterol metabolism.
- Studied for its potential anti-inflammatory and anti-cancer properties.
Industry:
- Used in the development of novel materials with specific properties, such as liquid crystals and surfactants.
- Investigated for its potential use in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of 5,6-DIBROMO-17-(1,5-DIMETHYLHEXYL)-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 3-CHLOROBUTANOATE is not fully understood. it is believed to interact with biological membranes and proteins due to its structural similarity to cholesterol. The bromine atoms and the ester group may influence its binding affinity and reactivity with various molecular targets. Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparación Con Compuestos Similares
5,6-Dibromocholestan-3-one: A closely related compound with a ketone group instead of the ester group.
Cholesteryl Chloride: A simpler derivative with a chloride group attached to the cholestane backbone.
Cholesteryl Butyrate: An ester of cholesterol with butyric acid, lacking the bromine atoms.
Uniqueness: 5,6-Dibromocholestan-3-yl 3-chlorobutanoate is unique due to the presence of both bromine atoms and the chlorobutanoate ester group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
[5,6-dibromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51Br2ClO2/c1-19(2)8-7-9-20(3)24-10-11-25-23-17-27(32)31(33)18-22(36-28(35)16-21(4)34)12-15-30(31,6)26(23)13-14-29(24,25)5/h19-27H,7-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROACRVMHWKIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)CC(C)Cl)C)Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51Br2ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4312424.png)
![2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE](/img/structure/B4312429.png)
![(4-BENZYLPIPERAZINO){2-HYDROXY-5-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}METHANETHIONE](/img/structure/B4312433.png)
![2-[2-(3-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL]-1-PHENYLETHAN-1-OL](/img/structure/B4312434.png)
![DIISOPROPYL [(2-METHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]PHOSPHONATE](/img/structure/B4312455.png)

![3-phenyl-2-[(triphenylphosphoranylidene)amino]-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide](/img/structure/B4312468.png)
![5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol](/img/structure/B4312470.png)
![N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide](/img/structure/B4312487.png)
![2-(2-CHLOROPHENYL)-4-((E)-1-{2-[(4-CHLOROPHENYL)SULFANYL]-6-METHOXY-3-QUINOLYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B4312491.png)
![4-((E)-1-{6-METHOXY-2-[(4-METHYLPHENYL)SULFANYL]-3-QUINOLYL}METHYLIDENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B4312497.png)

